S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate
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Overview
Description
S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate: is a chemical compound with the molecular formula C9H10ClNOS2 and a molecular weight of 247.76 g/mol . It is a solid substance that can appear as white or light yellow crystals. This compound is soluble in some organic solvents but has low solubility in water . It is often used as an intermediate in the synthesis of pesticides and other chemicals .
Scientific Research Applications
Chemistry: S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems .
Industry: The compound is used in the production of pesticides and other agrochemicals .
Safety and Hazards
“S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate” is classified with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate typically involves the reaction of 2-chloropyridine-3-methanol with carbon disulfide and ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate involves its interaction with biological molecules through its sulfur-containing functional groups . These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- S-((2-chloropyridin-3-yl)methyl) O-methyl carbonodithioate
- S-((2-chloropyridin-3-yl)methyl) O-propyl carbonodithioate
- S-((2-chloropyridin-3-yl)methyl) O-butyl carbonodithioate
Comparison: S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl analogs .
Properties
IUPAC Name |
O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIGWQKUFPSXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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